Cas no 1797186-16-3 (2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile)
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-[[1-[(2-Methyl-4-thiazolyl)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarbonitrile
- 2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
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- Inchi: 1S/C16H16N4O2S/c1-11-19-14(10-23-11)16(21)20-7-4-13(5-8-20)22-15-12(9-17)3-2-6-18-15/h2-3,6,10,13H,4-5,7-8H2,1H3
- InChI Key: GGKRAGQEACWJIF-UHFFFAOYSA-N
- SMILES: C1(OC2CCN(C(C3=CSC(C)=N3)=O)CC2)=NC=CC=C1C#N
Experimental Properties
- Density: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 539.4±50.0 °C(Predicted)
- pka: 2.04±0.10(Predicted)
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6359-1617-2μmol |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-5μmol |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-10μmol |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-1mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-2mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-3mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-4mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-5mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-10mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6359-1617-15mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1797186-16-3 | 15mg |
$133.5 | 2023-09-09 |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
Introduction to 2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile (CAS No. 1797186-16-3)
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1797186-16-3, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key features that make it particularly interesting for medicinal chemists and biologists.
The core of this molecule is a pyridine ring substituted with a nitrile group at the 3-position, which is flanked by an oxygenated piperidine moiety linked to a 2-methyl-1,3-thiazole moiety. The presence of these heterocyclic rings suggests potential interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents. Specifically, the 2-methyl-1,3-thiazole component is known for its ability to modulate various biological pathways, while the piperidine ring enhances solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological systems. The compound 2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile has emerged as a key player in this landscape due to its multifaceted structural features. The nitrile group at the 3-position of the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological targets with high affinity and selectivity.
The oxygenated piperidine moiety further enhances the compound's potential as a pharmacophore by providing additional sites for interaction with biological receptors. This structural feature is particularly relevant in the context of developing drugs that target neurological disorders, where precise binding to specific receptors is crucial. Additionally, the 2-methyl-1,3-thiazole component has been shown to exhibit anti-inflammatory and antimicrobial properties, making it a valuable building block for designing multifunctional therapeutic agents.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery due to their ability to mimic natural biomolecules and interact with biological targets in a highly specific manner. The compound 2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile exemplifies this trend by incorporating multiple heterocyclic rings that can engage with various biological pathways. For instance, the pyridine-nitrile moiety has been reported to interact with enzymes involved in metabolic pathways, while the piperidine ring can modulate neurotransmitter activity.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The key step involves the coupling of a 2-methyl-1,3-thiazole derivative with a piperidine oxide intermediate, followed by functionalization with a pyridine-nitrile group. This synthetic route highlights the complexity involved in producing such intricate molecules and underscores the importance of advanced chemical techniques in pharmaceutical research.
In terms of potential applications, this compound shows promise in several therapeutic areas. Its ability to interact with multiple biological targets makes it a versatile scaffold for designing drugs that address complex diseases. For example, preliminary studies suggest that it may have applications in treating neurological disorders by modulating neurotransmitter activity and reducing inflammation.
The nitrile group at the 3-position of the pyridine ring is particularly noteworthy as it can participate in various chemical reactions that are essential for drug development. Nitrile groups are known for their ability to enhance drug bioavailability and metabolic stability, which are critical factors in determining a drug's efficacy and safety profile.
The oxygenated piperidine moiety further contributes to the compound's potential by providing additional sites for interaction with biological receptors. Piperidine derivatives are well-documented for their role in drug design due to their ability to enhance solubility and bioavailability while maintaining strong binding affinity to biological targets.
The presence of both pyridine and thiazole rings suggests potential interactions with enzymes and receptors involved in metabolic pathways. These interactions could lead to novel therapeutic applications, particularly in areas where metabolic dysregulation plays a significant role. For instance, this compound may have applications in treating metabolic disorders by modulating key enzymes involved in glucose metabolism.
In conclusion, 2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile (CAS No. 1797186-16-3) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic rings and functional groups makes it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing complex diseases and improving patient outcomes.
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